Ixazomib Impurity 1 is a significant compound in the pharmaceutical industry, particularly in the context of the drug Ixazomib, which is used for treating multiple myeloma. This impurity serves as a reference standard for analytical methods and quality control during the production of Ixazomib. It is classified as a proteasome inhibitor, specifically targeting the β5 chymotrypsin-like proteolytic site of the 20S proteasome, playing a crucial role in protein degradation processes within cells .
The synthesis of Ixazomib Impurity 1 involves multiple steps, typically utilizing boronic acids and amides as key starting materials. The synthetic routes often employ solvents such as acetonitrile and methanol, along with catalysts like palladium on carbon. Controlled temperatures and pressures are maintained to optimize yield and minimize impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis process, ensuring that impurity levels remain within acceptable limits .
In industrial settings, the production of Ixazomib Impurity 1 is scaled up using automated systems and large reactors. This process incorporates rigorous quality control measures to ensure compliance with pharmaceutical standards .
Ixazomib Impurity 1 has a molecular formula of C14H18Cl2N2O3 and a molecular weight of 333.21 g/mol. Its structure includes several functional groups that contribute to its activity as a proteasome inhibitor. The specific arrangement of atoms allows it to interact effectively with the proteasome, inhibiting its function .
Ixazomib Impurity 1 can undergo various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its properties.
These reactions are typically conducted under controlled temperatures and pH conditions to achieve desired outcomes, such as hydroxylated derivatives from oxidation or substituted derivatives from substitution reactions .
Ixazomib Impurity 1 functions primarily as a proteasome inhibitor. It reversibly inhibits the β5 subunit of the 20S proteasome, leading to:
Pharmacokinetically, Ixazomib Impurity 1 is rapidly absorbed with a median time to reach maximum plasma concentration of approximately one hour post-dose. Its oral bioavailability is around 58%, while its terminal half-life is approximately 9.5 days .
Relevant data from stability studies suggest that proper handling and storage are crucial for maintaining its efficacy as a reference standard in pharmaceutical applications .
Ixazomib Impurity 1 has several scientific uses:
Its role as an impurity provides insights into the quality control measures necessary for ensuring therapeutic effectiveness in clinical applications .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: